Euojaponine D Euojaponine D Euojaponine D is a natural product found in Euonymus japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 128397-42-2
VCID: VC21222315
InChI: InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1
SMILES: CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
Molecular Formula: C41H47NO17
Molecular Weight: 825.8 g/mol

Euojaponine D

CAS No.: 128397-42-2

Cat. No.: VC21222315

Molecular Formula: C41H47NO17

Molecular Weight: 825.8 g/mol

* For research use only. Not for human or veterinary use.

Euojaponine D - 128397-42-2

Specification

CAS No. 128397-42-2
Molecular Formula C41H47NO17
Molecular Weight 825.8 g/mol
IUPAC Name [(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate
Standard InChI InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1
Standard InChI Key ZJRDCQWLAILQHR-AEBASKNGSA-N
Isomeric SMILES CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
SMILES CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
Canonical SMILES CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C

Introduction

Chemical Identity and Basic Properties

Euojaponine D is a complex sesquiterpene pyridine alkaloid with unique structural features. This naturally occurring compound has been the subject of extensive spectroscopic and structural analysis in the scientific community.

Chemical Identification

Euojaponine D possesses several key identifiers that characterize its chemical identity within scientific databases and literature.

ParameterValue
CAS Number128397-42-2
Molecular FormulaC41H47NO17
Molecular Weight825.81 g/mol
Chemical ClassSesquiterpene pyridine alkaloid
Storage Recommendation-20°C

The compound is also known by several synonyms including "(8alpha)-8-(Acetyloxy)-O1-benzoyl-O1,O6-dideacetyl-8-deoxoevonimine" and "[19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate" . The chemical record for Euojaponine D was created in PubChem in 2005 and last modified on March 8, 2025 .

Physical and Chemical Properties

Euojaponine D exhibits distinctive physicochemical properties that influence its behavior in various environmental and experimental conditions.

PropertyValue
AppearancePowder
Boiling Point873.0±65.0 °C at 760 mmHg
Solubility in WaterAlmost insoluble (0.023g/L) at 25°C
Purity in Commercial StandardsHPLC ≥95%

These properties highlight Euojaponine D's relatively high thermal stability and poor water solubility, characteristics common to many complex natural products with multiple functional groups .

Structural Features and Characterization

The structural complexity of Euojaponine D represents a remarkable example of natural product architecture, featuring multiple functional groups arranged in a unique spatial configuration.

Structural Components

Euojaponine D contains several key functional groups that define its chemical reactivity and biological properties:

  • Multiple acetyloxy groups

  • Benzoyl group

  • Pyridine ring system

  • Complex macrocyclic structure

  • Multiple stereogenic centers

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in elucidating the structure of Euojaponine D and related alkaloids. Researchers have employed both one-dimensional and two-dimensional NMR techniques to fully characterize the compound . These investigations have revealed important structural features including:

  • The presence of a 2,3-disubstituted pyridine ring

  • Multiple acetyl and benzoyl groups

  • A complex macrocyclic scaffold typical of sesquiterpene alkaloids

  • Specific stereochemistry at multiple chiral centers

The complete structural elucidation required sophisticated analytical approaches including COSY, ROESY, HSQC, and HMBC experiments to establish connectivity patterns and spatial relationships between different portions of the molecule .

Natural Sources and Isolation

Euojaponine D belongs to a class of compounds primarily found in plants from the Celastraceae family, which has a rich history of producing biologically active compounds.

Botanical Sources

The primary source of Euojaponine D is Euonymus japonica, a plant species from which the compound derives its name . This natural product was first reported in a 1990 study published in the Journal of Natural Products, which detailed the isolation and structural characterization of several euojaponines, including Euojaponine D .

Similar sesquiterpene alkaloids have been isolated from other plants in the Celastraceae family, including Maytenus species:

  • Maytenus ebenifolia - source of structurally related alkaloids called ebenifolines

  • Maytenus aquifolium - contains aquifoliunines with similar structural features

  • Maytenus chiapensis - contains related sesquiterpene pyridine alkaloids

These findings indicate that the biosynthetic pathways for producing these complex alkaloids are conserved across multiple genera within the Celastraceae family.

Biological Activities

Euojaponine D and related sesquiterpene alkaloids exhibit several noteworthy biological activities that have attracted scientific interest.

Insecticidal Activity

The most prominently documented biological activity of Euojaponine D is its insecticidal property. The compound is reported to have "strong insecticidal activity," a characteristic attributed to the celastrae plant family from which it is derived . This property suggests potential applications in agricultural pest management and natural pesticide development.

Related sesquiterpene alkaloids from the same family have demonstrated specific antifeedant activity against insects such as Spodoptera littoralis, further supporting the role of these compounds in plant defense mechanisms . The structural features responsible for this activity likely include the complex macrocyclic architecture and specific functional group arrangement.

Related Compounds and Structural Relationships

Euojaponine D belongs to a larger family of structurally related sesquiterpene alkaloids with shared biosynthetic origins and structural features.

Euojaponine Family

Several related compounds have been identified within the Euojaponine series:

  • Euojaponine F - A structurally related compound with molecular formula C43H49NO18 and molecular weight of 867.9 g/mol

  • Euojaponine J - Identified alongside Euojaponines D and F in Euonymus japonica

  • Euojaponine K - Another member of the series isolated from the same botanical source

These compounds share a common sesquiterpene scaffold but differ in their specific substitution patterns and functional group arrangements.

Related Alkaloids from Celastraceae

Beyond the immediate Euojaponine family, several structurally related alkaloids have been identified from various Celastraceae species:

  • Ebenifolines (W-I, W-II, E-I, E-II, E-III, E-IV, E-V) - Isolated from Maytenus ebenifolia

  • Aquifoliunines - Isolated from Maytenus aquifolium

  • Chiapenines - Sesquiterpene pyridine alkaloids from Maytenus chiapensis

  • Other known alkaloids - Including wilfordine, alatamine, euonine, euonymine, mayteine, and forrestine

These compounds collectively represent a diverse natural product family with similar structural features, including the dihydro-β-agarofuran sesquiterpene core structure and various ester and ether linkages to create macrocyclic architectures.

Research and Reference Applications

Current research involving Euojaponine D spans multiple scientific disciplines, from natural product chemistry to agricultural science.

Analytical Standards and Reference Materials

Euojaponine D is included in Traditional Chinese Medicine (TCM) herbal reference substance collections, suggesting its relevance to traditional medicinal practices . These reference materials support quality control, standardization, and research in TCM formulations containing Celastraceae plant materials.

The compound is categorized among other natural product classes including alkaloids, flavonoids, sesquiterpenoids, phenylpropanoids, and others that contribute to the biological activities of traditional herbal medicines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator